2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide, also known as CPP-109, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of the naturally occurring neurotransmitter GABA and has been shown to have promising effects in the treatment of addiction and other neurological disorders.
Mechanism of Action
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide works by inhibiting the activity of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide increases the levels of GABA in the brain, which can help to reduce cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety and promote feelings of relaxation. It has also been shown to modulate the activity of the dopamine system, which is involved in reward and motivation.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide is that it has been shown to have a high degree of selectivity for GABA transaminase, which means that it is less likely to have off-target effects. However, one of the limitations of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels in the brain.
Future Directions
There are several future directions that could be pursued in the study of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide. One potential avenue of research is to investigate its potential use in the treatment of other neurological disorders such as depression and anxiety. Another potential area of research is to develop new analogs of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide that have improved pharmacological properties, such as longer half-lives or greater selectivity for GABA transaminase. Finally, future research could focus on developing new delivery methods for 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide, such as sustained-release formulations, to improve its efficacy and reduce the need for frequent dosing.
Synthesis Methods
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide involves the reaction of 4-chlorophenylpiperazine with N-cyclohexylacetyl chloride in the presence of a base catalyst. The resulting compound is then purified through a series of chromatographic techniques to yield the final product.
Scientific Research Applications
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically for cocaine and alcohol dependence. It has also been investigated for its potential use in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHFXAQHDESAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.